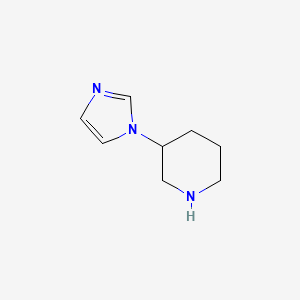![molecular formula C14H15NO3 B1392926 2-[(Hex-5-en-1-yl)oxy]-1H-isoindole-1,3(2H)-dione CAS No. 212061-19-3](/img/structure/B1392926.png)
2-[(Hex-5-en-1-yl)oxy]-1H-isoindole-1,3(2H)-dione
Overview
Description
2-[(Hex-5-en-1-yl)oxy]-1H-isoindole-1,3(2H)-dione, also known as 2-Hexen-1-yloxy-1H-isoindole-1,3(2H)-dione, is a synthetic compound that has been studied for its potential applications in various scientific fields. It is a derivative of isoindole, a heterocyclic aromatic compound, and is composed of an isoindole ring and an alkyloxy group. 2-Hexen-1-yloxy-1H-isoindole-1,3(2H)-dione is of great interest due to its unique structure and potential applications in various areas such as drug discovery, biochemistry, and materials science.
Scientific Research Applications
Synthesis and Derivative Formation
- Synthesis of Hexahydro-1H-isoindole-1,3(2H)-dione Derivatives :
- The chemical has been utilized in the synthesis of hexahydro-1H-isoindole-1,3(2H)-dione derivatives, starting from 3-sulfolene. This process involves epoxidation, followed by epoxide opening with nucleophiles to give the derivatives. Subsequent reactions can lead to amino, triazole, and hydroxyl derivatives, showcasing the compound's versatility in chemical synthesis (Tan et al., 2016).
Antimicrobial Screening
- Antimicrobial Screening for Chemotherapeutic Applications :
- Novel azaimidoxy compounds, including 2-{[(4-chlorophenyl)diazenyl]oxy}-1H-isoindole-1,3-(2H)-dione, have been synthesized and screened for antimicrobial activities. This indicates the potential of derivatives of the chemical to act as chemotherapeutic agents, highlighting its importance in medicinal chemistry (Jain, Nagda & Talesara, 2006).
Chemical Modification and Functionalization
- Chemical Modification and Functionalization :
- The compound has been a precursor for various chemical reactions, leading to the formation of different functionalized derivatives. These derivatives have applications in different areas of chemistry and pharmaceuticals. For instance, the formation of pseudo-allylic halogenation products and the conversion of halogen atoms to methoxy groups have been documented, demonstrating the compound's role in complex chemical syntheses (Khusnitdinov, Sultanov & Gataullin, 2019).
Anticancer Activity
- Anticancer Activity and Structure-Activity Relationships :
- Isoindole-1,3(2H)-dione derivatives have shown anticancer activities against various cancer cell lines, with the activity depending on the substituents attached. This highlights the compound's potential in the development of anticancer drugs and the significance of its structural modifications on biological activity (Tan, Kizilkaya, Kelestemur, Akdemir & Kara, 2020).
Neuropharmacological Potential
- Neuropharmacological Potential in Antipsychotic Drug Development :
- Derivatives of 4-methoxy-1H-isoindole-1,3(2H)-dione have been investigated as potential antipsychotics. The derivatives were examined for their phosphodiesterase 10A-inhibiting properties and affinity to serotonin receptors, indicating the compound's relevance in developing treatments for neurological and psychiatric conditions (Czopek et al., 2020).
Mechanism of Action
Target of Action
Isoindoline-1,3-dione derivatives, including 2-Hex-5-enyloxy-isoindole-1,3-dione, have been found to interact with the human dopamine receptor D2 . This receptor plays a crucial role in the dopaminergic system, which is involved in various neurological processes such as mood, reward, addiction, and fine motor control .
Mode of Action
The compound interacts with the human dopamine receptor D2, affecting its function
Biochemical Pathways
Isoindoline-1,3-dione derivatives are known to modulate the dopaminergic system . By interacting with the dopamine receptor D2, they can potentially influence the biochemical pathways associated with this system.
Result of Action
Isoindoline-1,3-dione derivatives have shown potential astherapeutic agents . For instance, some isoindoline-1,3-dione derivatives have demonstrated anticancer activity .
Action Environment
The synthesis of isoindoline-1,3-dione derivatives has been highlighted for its need forsustainable and environmentally friendly approaches .
Biochemical Analysis
Cellular Effects
The effects of 2-[(Hex-5-en-1-yl)oxy]-1H-isoindole-1,3(2H)-dione on cellular processes are diverse. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . Additionally, this compound can alter the expression of specific genes involved in metabolic processes, thereby impacting cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, this compound has been found to inhibit certain proteases by binding to their active sites, thereby preventing substrate cleavage . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. This compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but can degrade over time when exposed to light or heat . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to this compound can lead to changes in cell behavior and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enhancing certain metabolic pathways or improving cellular function . At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways. For example, this compound can influence the activity of cytochrome P450 enzymes, which are involved in the metabolism of various endogenous and exogenous substances . Additionally, this compound can affect metabolic flux and alter metabolite levels, leading to changes in cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity and function. This compound can be transported by specific transporters and binding proteins, which facilitate its movement across cellular membranes . Once inside the cell, this compound can localize to specific cellular compartments, where it exerts its effects .
Subcellular Localization
The subcellular localization of this compound is essential for its activity. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production . The localization of this compound can also affect its interactions with other biomolecules and its overall activity .
properties
IUPAC Name |
2-hex-5-enoxyisoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-2-3-4-7-10-18-15-13(16)11-8-5-6-9-12(11)14(15)17/h2,5-6,8-9H,1,3-4,7,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPYVCJXCRSPXSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCON1C(=O)C2=CC=CC=C2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10679185 | |
| Record name | 2-[(Hex-5-en-1-yl)oxy]-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10679185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
212061-19-3 | |
| Record name | 2-[(Hex-5-en-1-yl)oxy]-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10679185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-methyl-4a,7a-dihydrothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1392843.png)
![N-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1392844.png)
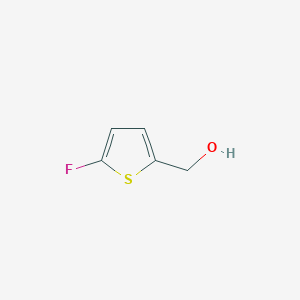
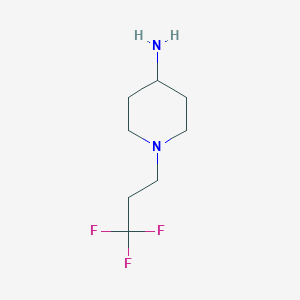
![4-{[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)-methyl]amino}butanoic acid](/img/structure/B1392853.png)
![5-Iodo-7-(triisopropylsilyl)-7H-pyrrolo-[2,3-d]pyrimidine](/img/structure/B1392854.png)
![2-[1-(4-Ethoxybenzyl)-2-piperazinyl]ethanol dihydrochloride](/img/structure/B1392856.png)
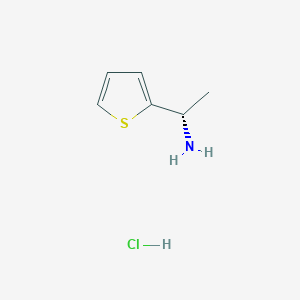
![2-[5-(Pyridin-2-yl)-1,2,4-oxadiazol-3-yl]ethan-1-amine hydrochloride](/img/structure/B1392859.png)
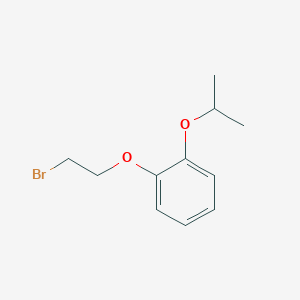
![tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate(2:1)](/img/structure/B1392861.png)
![3-[(3,6-Dioxocyclohexa-1,4-dien-1-yl)(phenyl)amino]propanenitrile](/img/structure/B1392862.png)
